molecular formula C10H13N3O3 B3022594 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid CAS No. 873450-14-7

6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid

Cat. No.: B3022594
CAS No.: 873450-14-7
M. Wt: 223.23 g/mol
InChI Key: IFGLOIWCGSCQAR-UHFFFAOYSA-N
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Description

6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid (CAS 873450-14-7) is a high-purity heterocyclic compound serving as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. With the molecular formula C 10 H 13 N 3 O 3 and a molecular weight of 223.23 g/mol, this compound features a pyrimidine core substituted with a morpholine ring, a ubiquitous pharmacophore in pharmaceuticals . The morpholine ring is known to enhance key physicochemical properties of lead compounds, such as improving aqueous solubility, and is a common feature in molecules designed to inhibit various enzyme systems . This carboxylic acid functionalized pyrimidine is a versatile building block for the design and synthesis of potential therapeutic agents. Research indicates that morpholine-containing scaffolds are frequently explored for their antitumor properties, often acting as inhibitors of kinase targets such as PI3K . Similarly, pyrimidine-carboxylic acid derivatives are investigated as core structures in the development of novel peroxisome proliferator-activated receptor (PPAR) activators . As such, this compound is of significant interest for researchers developing new agents in oncology, metabolic diseases, and beyond. The product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

6-methyl-2-morpholin-4-ylpyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-7-6-8(9(14)15)12-10(11-7)13-2-4-16-5-3-13/h6H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGLOIWCGSCQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 6-methyl-2-chloropyrimidine with morpholine under controlled conditions to form the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pH conditions to favor the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biochemical Research Applications

  • Proteomics Research : This compound is utilized in proteomics due to its ability to modulate various biological pathways. It serves as an inhibitor or modulator, aiding in the study of protein interactions and functions .
  • Antiviral Properties : Research indicates that 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid exhibits antiviral activity by inhibiting viral replication. This application holds promise for developing antiviral therapies.
  • Inhibition of Matrix Metalloproteinases (MMPs) : The compound has been studied for its potential to selectively inhibit collagenases (MMP 13), which are implicated in degenerative joint diseases such as osteoarthritis. This activity suggests therapeutic applications in treating conditions characterized by collagen degradation .

Biological Activities

The compound has demonstrated several biological activities:

  • Anti-inflammatory Effects : Studies have shown that derivatives of pyrimidine compounds exhibit anti-inflammatory properties by inhibiting COX enzymes. The structure–activity relationship (SAR) studies indicate that modifications can enhance these effects, suggesting that 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid may also possess similar activities .
  • Inhibition of NAPE-PLD : Inhibitors derived from this compound have been investigated for their ability to inhibit N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in lipid metabolism and signaling pathways .

Synthetic Methodologies

The synthesis of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. Common methods include:

  • One-Pot Reactions : Efficient synthetic routes have been developed that allow for the rapid assembly of the compound using various catalysts, including zinc oxide and iron oxide nanoparticles .
  • Modification of Precursor Compounds : The synthesis often begins with simpler pyrimidine derivatives, which are then modified through substitution reactions to introduce the morpholine and carboxylic acid functionalities.

Mechanism of Action

The mechanism of action of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 6-methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid are summarized below, with key distinctions in substituents, properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications Reference
6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid (873450-14-7) C₁₀H₁₃N₃O₃ 223.23 6-methyl, 2-morpholin-4-yl, 4-COOH Predicted high solubility; medicinal chemistry intermediate
2-Chloro-6-methylpyrimidine-4-carboxylic acid (89581-58-8) C₆H₅ClN₂O₂ 172.57 2-chloro, 6-methyl, 4-COOH Used in synthesis of agrochemicals; reactive chloro group enables cross-coupling
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid (1272301-61-7) C₁₂H₉ClN₂O₂ 248.67 2-(4-chlorophenyl), 6-methyl, 4-COOH Potential kinase inhibitor; aromatic substituent enhances binding affinity
6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid (1881328-90-0) C₈H₉ClN₂O₃ 216.62 6-chloro, 2-(2-methoxyethyl), 4-COOH Ether substituent improves metabolic stability; used in drug discovery
Ethyl 2-amino-6-methylpyrimidine-4-carboxylate (857410-67-4) C₈H₁₁N₃O₂ 181.19 2-amino, 6-methyl, 4-COOEt Ester derivative for prodrug design; amino group facilitates hydrogen bonding

Key Observations

Substituent Effects on Reactivity: The chloro group in 2-chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) enhances electrophilicity, enabling Suzuki-Miyaura couplings, whereas the morpholine group in the target compound improves solubility and bioavailability .

Functional Group Influence on Applications :

  • Carboxylic acid derivatives (e.g., CAS 873450-14-7, 89581-58-8) are preferred for direct conjugation with amines or alcohols to form amides or esters .
  • Ester derivatives (e.g., CAS 857410-67-4) serve as prodrugs, with hydrolytic cleavage in vivo releasing the active carboxylic acid .

Biological Activity :

  • Morpholine-containing compounds (e.g., CAS 873450-14-7) are common in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .
  • Chlorinated analogs (e.g., CAS 1881328-90-0) exhibit improved metabolic stability, as seen in preclinical studies of antiviral agents .

Biological Activity

6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid (C10H13N3O3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, featuring a pyrimidine ring substituted with a morpholine group and a carboxylic acid functional group, enhances its potential as a therapeutic agent. This article delves into the biological activities, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C10H13N3O3
  • Molecular Weight : 223.23 g/mol
  • Structure : The compound consists of a pyrimidine ring with a morpholine substitution at the 2-position and a carboxylic acid at the 4-position.

Biological Activities

Research has identified several significant biological activities associated with 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid:

  • Antitumor Activity :
    • The compound exhibits notable cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells.
    • For instance, it has demonstrated IC50 values ranging from 40 to 204 nM against various cancer types, comparable to established inhibitors like sunitinib .
  • Inhibition of Key Signaling Pathways :
    • It acts as an inhibitor of the phosphoinositide 3-kinase (PI3K)-AKT-mTOR signaling pathway, which is critical for cell growth and survival. This inhibition is particularly relevant in cancer research, where dysregulation of this pathway is common .
  • Protein Interaction :
    • The morpholine moiety enhances the compound's ability to interact with various proteins and enzymes involved in key biochemical pathways, influencing cellular processes such as apoptosis and cell cycle regulation .

The mechanisms through which 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid exerts its effects include:

  • Induction of Apoptosis : The compound has been shown to upregulate pro-apoptotic proteins (e.g., caspase-3, Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2), leading to programmed cell death in cancer cells .
  • Cell Cycle Arrest : It can induce cell cycle arrest at specific phases, contributing to its antiproliferative effects on tumor cells .

Comparative Analysis

To better understand the biological activity of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-(Morpholin-4-yl)pyrimidine-4-carboxylic acidSimilar pyrimidine and morpholine structureDifferent position of the morpholine substitution
6-Ethyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acidEthyl substitution instead of methylPotentially altered pharmacokinetics
5-(Morpholin-4-yl)pyrimidine-2-carboxylic acidMorpholine attached at position 5 of pyrimidineDifferent biological activity profiles

This table illustrates how variations in substitution can significantly impact the pharmacological profiles and biological activities of these compounds.

Case Studies

Several studies have investigated the biological activity of this compound in various contexts:

  • Cytotoxicity Studies : A study reported that 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid exhibited cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines. The observed IC50 values indicated its potential as an anticancer agent .
  • Mechanistic Investigations : Research into its mechanism revealed that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cancer cells, suggesting a robust mechanism for inducing apoptosis .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : A common approach involves condensation of morpholine with a chlorinated pyrimidine precursor (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) under basic conditions, followed by purification via recrystallization. Key intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm substituent positions and functional groups. For example, IR peaks at ~1690 cm1^{-1} confirm carboxylic acid C=O stretching .

Q. How is the purity of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid validated in laboratory settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used to assess purity (>95%). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+^+ at m/z 238.1). Residual solvents are quantified via gas chromatography (GC) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; wash thoroughly after handling. Store at 2–8°C in a desiccator. Refer to SDS for spill management and first aid (e.g., eye irrigation with water for 15 minutes) .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved (e.g., kinase inhibition vs. cytotoxicity)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Validate using orthogonal assays:

  • Kinase inhibition : Radiolabeled ATP competition assays (IC50_{50}).
  • Cytotoxicity : MTT or CellTiter-Glo® assays across multiple cell lines (e.g., HEK293, HeLa).
    Cross-reference with structural analogs to isolate morpholine's role in activity .

Q. What strategies optimize the compound’s solubility for in vivo studies without compromising activity?

  • Methodological Answer :

  • Salt formation : React with sodium bicarbonate to generate a water-soluble sodium carboxylate.
  • Co-solvents : Use PEG-400 or cyclodextrin-based formulations.
    Monitor solubility via dynamic light scattering (DLS) and confirm stability via HPLC post-formulation .

Q. How do computational methods predict binding modes of this compound with target enzymes (e.g., kinases)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target kinases (e.g., PDB: 1XKK). Key interactions:

  • Morpholine oxygen with kinase hinge region.
  • Pyrimidine ring π-π stacking with hydrophobic pockets.
    Validate with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability .

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration (e.g., CCDC deposition for morpholine orientation).
  • 2D NMR (HSQC, HMBC) : Assign 13C^{13}C-1H^1H correlations for regiochemical confirmation.
  • LC-MS/MS : Track degradation products under stress conditions (e.g., acidic/basic hydrolysis) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50} values across studies?

  • Methodological Answer :

  • Standardize assay conditions : Use identical ATP concentrations (e.g., 10 µM) and enzyme batches.
  • Control compounds : Include staurosporine as a positive control for kinase inhibition.
  • Meta-analysis : Compare data using tools like Prism® to identify outliers and normalize for variability in plate readers or cell viability protocols .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid
Reactant of Route 2
6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid

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